4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline
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Description
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline is a chemical compound with the molecular formula C11H11N . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . For example, Wan et al. designed and synthesized a series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of 4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline consists of a quinoline ring with two methyl groups at the 4 and 8 positions and a pyrrolidinyl group at the 2 position . The molecular weight of the compound is 157.2117 .Future Directions
properties
IUPAC Name |
4,8-dimethyl-2-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11-6-5-7-13-12(2)10-14(16-15(11)13)17-8-3-4-9-17/h5-7,10H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXGOELTARHIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322000 |
Source
|
Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819669 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,8-Dimethyl-2-(1-pyrrolidinyl)quinoline | |
CAS RN |
338415-81-9 |
Source
|
Record name | 4,8-dimethyl-2-pyrrolidin-1-ylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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